molecular formula C19H25N3O3S B12266577 4-Methoxy-7-methyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole

4-Methoxy-7-methyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole

Cat. No.: B12266577
M. Wt: 375.5 g/mol
InChI Key: LCLJJNHMLYSEFG-UHFFFAOYSA-N
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Description

4-Methoxy-7-methyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole is a complex organic compound that belongs to the benzothiazole family. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, a morpholine-4-carbonyl group, and a piperidin-1-yl group attached to a benzothiazole core. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-7-methyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole typically involves multiple steps, including the formation of the benzothiazole core and the subsequent attachment of the various functional groups One common method involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative to form the benzothiazole coreThe morpholine-4-carbonyl and piperidin-1-yl groups are then attached using nucleophilic substitution reactions, often under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-7-methyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the morpholine-4-carbonyl moiety can be reduced to a hydroxyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl group, while reduction of the carbonyl group results in a hydroxyl group .

Scientific Research Applications

4-Methoxy-7-methyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-7-methyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The benzothiazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The morpholine-4-carbonyl and piperidin-1-yl groups may enhance the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-7-methyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the morpholine-4-carbonyl and piperidin-1-yl groups enhances its potential as a therapeutic agent by improving its binding affinity and specificity for molecular targets .

Properties

Molecular Formula

C19H25N3O3S

Molecular Weight

375.5 g/mol

IUPAC Name

[1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C19H25N3O3S/c1-13-5-6-15(24-2)16-17(13)26-19(20-16)22-7-3-4-14(12-22)18(23)21-8-10-25-11-9-21/h5-6,14H,3-4,7-12H2,1-2H3

InChI Key

LCLJJNHMLYSEFG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCCC(C3)C(=O)N4CCOCC4

Origin of Product

United States

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